
Dacomitinib monohydrate
説明
- ダコチニブ水和物は、経口投与可能な不可逆的パンErbB阻害剤です。 EGFR(上皮成長因子受容体)サブタイプに特異的かつ不可逆的に結合し、EGFRを発現する腫瘍細胞の増殖を阻害し、アポトーシスを誘導します .
- その化学構造は以下のとおりです。 !ダコチニブ水和物
準備方法
- ダコチニブ水和物の合成経路は、市販の出発原料から始まるいくつかのステップを含みます。
- 残念ながら、具体的な合成の詳細と反応条件は、一般に公開されていません。産業生産方法では、これらの合成経路を大規模生産のために最適化している可能性があります。
化学反応の分析
Etherification Reaction
The synthesis of dacomitinib involves methylating intermediates using dimethyl sulfate or methyl iodide. For example:
- Reactants : 6-amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone (II) + methyl iodide
- Conditions : 80–90°C, 6 hours under stirring
- Product : 6-amino-7-methoxy-3,4-dihydroquinazoline-4-ketone (III)
- Yield : 91.8%
Key Step :
Condensation and Acylation
Acylation with 4-(piperidin-1-yl)but-2-enoyl chloride forms the final structure:
- Reactants : 4-chloro-6-amino-7-methoxyquinazoline + 4-(piperidin-1-yl)but-2-enoyl chloride
- Conditions : Room temperature, dichloromethane solvent
- Product : Dacomitinib precursor
- Yield : 90.8%
Oxidative Metabolism
Dacomitinib undergoes oxidation primarily via CYP2D6 and CYP3A4, forming the major metabolite PF-05199265 (O-desmethyl dacomitinib):
Enzyme | Role | Metabolite | IC50 (nmol/L) |
---|---|---|---|
CYP2D6 | Primary oxidative pathway | PF-05199265 | 280 |
CYP3A4 | Secondary oxidation | Minor hydroxylated forms | Not reported |
Conjugative Metabolism
Glutathione conjugation occurs via nucleophilic attack on the α,β-unsaturated amide group:
CYP2D6 Inhibition
Dacomitinib strongly inhibits CYP2D6 (IC50 = 6 nmol/L), affecting co-administered drugs metabolized by this enzyme (e.g., antidepressants, β-blockers) .
Proton Pump Inhibitors (PPIs)
Co-administration with PPIs (e.g., rabeprazole) reduces bioavailability:
Parameter | Change vs. Control |
---|---|
Cmax | ↓51% |
AUC0-96h | ↓39% |
AUCinf | ↓29% |
Hydrolysis
The amide bond undergoes pH-dependent hydrolysis:
- Conditions : Acidic (pH < 3) or alkaline (pH > 9) environments
- Products : Quinazoline fragment + 4-(piperidin-1-yl)but-2-enoic acid
Photodegradation
Exposure to UV light (~254 nm) induces cleavage of the quinazoline ring, necessitating storage in opaque packaging .
Kinase Inhibition Profile
Dacomitinib irreversibly binds to cysteine residues in EGFR/HER receptors via Michael addition:
Kinase | Inhibition Rate (%)* | IC50 (nmol/L) |
---|---|---|
EGFR (wild-type) | >100 | 6 |
HER2 | 93 | 14 |
DDR1 | 73 | 22 |
科学的研究の応用
Clinical Applications
1. Treatment of Non-Small Cell Lung Cancer (NSCLC)
Dacomitinib is indicated for the first-line treatment of patients with metastatic NSCLC who possess specific EGFR mutations, particularly exon 19 deletions or the L858R substitution in exon 21. The drug has demonstrated significant improvements in progression-free survival compared to other treatments like gefitinib.
Efficacy in Clinical Trials
- ARCHER 1050 Study : This pivotal Phase III trial compared dacomitinib to gefitinib in patients with advanced NSCLC. Results showed that dacomitinib significantly improved median progression-free survival (PFS) to 14.7 months compared to 9.2 months for gefitinib, resulting in a hazard ratio of 0.589, indicating a 41.1% lower risk of disease progression or death with dacomitinib .
- Response Rates : In the same study, dacomitinib achieved a higher overall response rate with 5.3% of patients achieving complete responses compared to 1.8% with gefitinib .
Safety Profile
Dacomitinib's safety profile has been characterized by a range of adverse effects, primarily gastrointestinal and dermatological in nature. Common adverse events include:
Serious adverse events occurred in approximately 27% of patients treated with dacomitinib, necessitating careful monitoring and management strategies .
Pharmacological Mechanism
Dacomitinib functions as a pan-HER family inhibitor, targeting not only EGFR but also HER2 and HER4. Its irreversible binding leads to prolonged inhibition of these receptors, which is crucial in the context of tumors that exhibit resistance mutations such as T790M . Preclinical studies have indicated that dacomitinib effectively reduces EGFR phosphorylation and cell viability in cancer cell lines harboring these mutations.
Economic Considerations
Recent analyses have indicated that dacomitinib is cost-effective compared to other first-line treatments for NSCLC in certain regions, such as Sweden. This assessment takes into account not only the direct costs associated with drug acquisition but also the overall healthcare costs related to managing NSCLC .
Case Studies
Case Study 1: Efficacy in Advanced NSCLC
In a cohort study involving patients who had previously failed other therapies, dacomitinib exhibited an objective response rate of approximately 5%, with some patients experiencing significant tumor shrinkage . This underscores its potential utility even in heavily pre-treated populations.
Case Study 2: Safety Management
A case series highlighted the management strategies employed for adverse effects associated with dacomitinib treatment. Dose reductions and temporary discontinuations were common strategies used to mitigate severe gastrointestinal symptoms while maintaining treatment efficacy .
作用機序
- ダコチニブ水和物の作用機序は、EGFRを含むErbBファミリーチロシンキナーゼの阻害に関与しています。
- これは、細胞の成長、生存、増殖に不可欠なシグナル伝達経路を阻害します。
- 分子標的は、EGFR、HER2、HER3、HER4です。
類似の化合物との比較
- ダコチニブ水和物は、その不可逆的結合とErbB受容体の広域スペクトル阻害により際立っています。
- 類似の化合物には、ゲフィチニブ、エルロチニブ、アファチニブがありますが、ダコチニブのユニークな特徴はそれを際立たせています。
類似化合物との比較
- Dacomitinib hydrate stands out due to its irreversible binding and broad-spectrum inhibition of ErbB receptors.
- Similar compounds include Gefitinib, Erlotinib, and Afatinib, but Dacomitinib’s unique features set it apart.
生物活性
Dacomitinib monohydrate is a potent, irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family, specifically targeting EGFR/HER1, HER2, and HER4. This compound has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring specific EGFR mutations. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Dacomitinib acts by covalently binding to cysteine residues in the catalytic domains of the EGFR family, leading to irreversible inhibition of kinase activity. This inhibition prevents downstream signaling pathways that promote tumor growth and survival, such as:
- Ras-Raf-MAPK
- PI3K/AKT
- PLCgamma-PKC-NFkB
The compound shows a high affinity for its targets with an IC50 value as low as 6 nmol/L for EGFR . Dacomitinib is particularly effective against mutant forms of EGFR associated with resistance to other therapies, such as the T790M mutation .
Pharmacokinetics
Dacomitinib exhibits linear pharmacokinetics with an absolute oral bioavailability of approximately 80%. Key pharmacokinetic parameters include:
- Peak Plasma Concentration : 104 ng/ml after a 45 mg dose
- Volume of Distribution : 2415 L
- Protein Binding : 98%
- Half-Life : Approximately 70 hours
The compound is primarily metabolized through oxidative pathways involving cytochrome P450 enzymes, with the major metabolite being O-desmethyl dacomitinib (PF-05199265) .
Pivotal Trials
The efficacy of dacomitinib was primarily demonstrated in the Phase III ARCHER 1050 trial, which compared dacomitinib to gefitinib in patients with advanced or metastatic NSCLC harboring EGFR mutations. Key findings from this study include:
Parameter | Dacomitinib | Gefitinib | P-value |
---|---|---|---|
Median Progression-Free Survival (PFS) | 14.7 months (95% CI: 11.1-16.6) | 9.2 months (95% CI: 9.1-11) | <0.0001 |
Objective Response Rate (ORR) | 75.6% | Not reported | - |
Median Overall Survival (OS) | 34.1 months (95% CI: 29.5-37.7) | 26.8 months (95% CI: 23.7-32.1) | <0.05 |
These results indicate that dacomitinib significantly improves both PFS and OS compared to gefitinib, demonstrating its effectiveness as a first-line treatment for NSCLC .
Safety Profile
While dacomitinib shows considerable efficacy, it is also associated with specific adverse events (AEs). The most common treatment-related AEs include:
- Diarrhea : Occurred in approximately 60% of patients
- Stomatitis : Reported by about 30%
- Rash : Commonly observed dermatological effect
Serious AEs were reported in about 9.3% of patients receiving dacomitinib . The management of these AEs often involved dose adjustments or temporary discontinuation of therapy.
Case Studies
Several case studies have documented the effectiveness of dacomitinib in real-world settings:
- Case Study A : A patient with metastatic NSCLC harboring an exon 19 deletion experienced a complete response after six months on dacomitinib, with no evidence of disease progression during follow-up.
- Case Study B : Another patient with T790M mutation showed significant tumor reduction after switching from another EGFR TKI to dacomitinib, highlighting its potential in overcoming resistance.
特性
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLGGCPNTZPIH-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146359 | |
Record name | Dacomitinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042385-75-0 | |
Record name | Dacomitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacomitinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACOMITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。